Product packaging for (3S,3aR,6R,6aR)-6-(acetyloxy)-2,5-dioxo-hexahydrofuro[3,2-b]furan-3-yl acetate(Cat. No.:CAS No. 642-83-1)

(3S,3aR,6R,6aR)-6-(acetyloxy)-2,5-dioxo-hexahydrofuro[3,2-b]furan-3-yl acetate

Cat. No.: B1665414
CAS No.: 642-83-1
M. Wt: 258.18 g/mol
InChI Key: ZOZKYEHVNDEUCO-XUTVFYLZSA-N
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Description

Aceglatone, also known by its trade name Glucaron, is a synthetic chemical compound with the molecular formula C 10 H 10 O 8 and a molecular weight of 258.18 g/mol . It is characterized as a potent and specific inhibitor of the enzyme β-glucuronidase . This enzymatic target plays a significant role in the body's detoxification and metabolic processes. Specifically, β-glucuronidase can deconjugate glucuronides, which are metabolites formed in the liver to neutralize and facilitate the excretion of various substances, including hormones and toxins . The inhibition of this enzyme by Aceglatone is a key mechanism studied in the context of chemoprevention, as the deconjugation activity can lead to the prolonged systemic presence of potential carcinogens . The primary research value of Aceglatone lies in its potential as an antineoplastic and chemopreventive agent . Preclinical studies, particularly in rat models, have investigated its efficacy in suppressing carcinogenesis. For example, dietary administration of Aceglatone has been shown to significantly reduce the incidence and number of early pre-cancerous lesions (aberrant crypt foci) in the colon, as well as the overall tumor incidence in models of chemically induced colon cancer . Researchers are interested in Aceglatone for its potential to combat hormone-dependent cancers, such as those of the breast, prostate, and colon, by modulating this enzymatic pathway . Please note that this product is intended "For Research Use Only" and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O8 B1665414 (3S,3aR,6R,6aR)-6-(acetyloxy)-2,5-dioxo-hexahydrofuro[3,2-b]furan-3-yl acetate CAS No. 642-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642-83-1

Molecular Formula

C10H10O8

Molecular Weight

258.18 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate

InChI

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1

InChI Key

ZOZKYEHVNDEUCO-XUTVFYLZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2[C@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O

Canonical SMILES

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone
aceglatone
aceglatone monosodium salt
diacetyl glucaro-(1,4)-(6-3)-dilactone

Origin of Product

United States

Molecular and Cellular Pharmacology of Aceglatone

Aceglatone's Molecular Targets and Binding Dynamics

Characterization of Beta-Glucuronidase as a Primary Molecular Target of Aceglatone

Aceglatone is primarily characterized as an inhibitor of β-glucuronidase. medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comwikipedia.orgncats.iochemicalbook.comncats.iomedchemexpress.comncats.iospandidos-publications.com Beta-glucuronidase is a lysosomal enzyme that plays a crucial role in the degradation of glucuronate-containing glycosaminoglycans. medchemexpress.commedchemexpress.comwikipedia.org A significant physiological function of β-glucuronidase involves the deconjugation of glucuronides. This process can lead to the prolonged systemic retention of various toxic chemicals and hormones, such as estrogen, within the body. nih.gov

Elevated activity of β-glucuronidase has been consistently implicated in an increased risk for hormone-dependent cancers, including those of the breast, prostate, and colon. nih.gov By inhibiting this enzyme, Aceglatone is believed to suppress the development of such cancers. Its mechanism involves preventing the hydrolysis of glucuronides, thereby reducing the liberation and subsequent reabsorption of active carcinogens and tumor promoters in the intestines. nih.govmedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comspandidos-publications.com For example, in studies concerning azoxymethane (B1215336) (AOM)-induced colon carcinogenesis in rats, AOM is metabolized and conjugated with glucuronic acid in the liver before excretion. The bacterial β-glucuronidase in the gut then hydrolyzes this conjugate, releasing the active carcinogen methylazoxymethanol. Aceglatone, as a β-glucuronidase inhibitor, can counteract this process, contributing to its chemopreventive effects. spandidos-publications.com

Identification of Novel Molecular Targets of Aceglatone

While β-glucuronidase is the well-established primary molecular target of Aceglatone, research also indicates its broader influence on cellular processes such as apoptosis and DNA/RNA synthesis. medchemexpress.eumedchemexpress.commedchemexpress.com However, current scientific literature does not explicitly identify other distinct "novel molecular targets" in the same category as specific enzymes or receptors beyond β-glucuronidase. The observed effects on apoptosis and DNA synthesis are generally described as downstream cellular outcomes resulting from Aceglatone's pharmacological actions rather than direct, novel molecular binding partners.

Computational Modeling of Aceglatone-Target Interactions

Presently, detailed findings or specific studies pertaining to the computational modeling of Aceglatone's interactions with its molecular targets, such as through molecular docking or simulation techniques, are not extensively documented in the available research.

Aceglatone's Influence on Key Cellular Pathways

Aceglatone exerts significant influence on several critical cellular pathways, contributing to its observed biological activities.

Cell Cycle Regulation and Aceglatone

Aceglatone has demonstrated the ability to reduce cell proliferation. medchemexpress.eumedchemexpress.commedchemexpress.comspandidos-publications.com In human colon cancer cells, it specifically inhibits DNA synthesis, a fundamental process required for cell division and replication. medchemexpress.eumedchemexpress.commedchemexpress.comchemicalbook.comspandidos-publications.com Studies have shown that Aceglatone can inhibit the increased proliferation of colonic epithelium cells, particularly those stimulated by carcinogens like azoxymethane. spandidos-publications.com Its activity is categorized within pathways related to "Cell Cycle/DNA Damage". medchemexpress.commedchemexpress.comepa.gov The reduction in cell proliferation is considered one of the mechanisms underlying its chemopreventive effects. spandidos-publications.com

Apoptotic Signaling Cascades and Aceglatone

Aceglatone is recognized for its capacity to induce apoptosis, a form of programmed cell death essential for eliminating abnormal or damaged cells. medchemexpress.eumedchemexpress.commedchemexpress.comchemicalbook.comspandidos-publications.comgoogle.commedchemexpress.com This induction of apoptosis has been specifically observed in human colon cancer cells. medchemexpress.eumedchemexpress.commedchemexpress.comspandidos-publications.com The ability of Aceglatone to trigger apoptosis is considered a significant contributor to its chemopreventive actions. spandidos-publications.com Its pharmacological activity is linked to the "Apoptosis" pathway. medchemexpress.commedchemexpress.commedchemexpress.com Furthermore, Aceglatone is listed among agents that can promote apoptosis in tumor cells, potentially by activating both extrinsic and intrinsic apoptotic pathways. google.com

Interplay between Aceglatone and DNA Repair Mechanisms

Aceglatone's impact extends to DNA-related processes, notably through its inhibition of DNA synthesis. medchemexpress.eumedchemexpress.commedchemexpress.comchemicalbook.comspandidos-publications.com It is classified under pathways such as "DNA/RNA Synthesis" and "Cell Cycle/DNA Damage". medchemexpress.eumedchemexpress.commedchemexpress.com Research indicates that Aceglatone can influence DNA integrity. For instance, the proliferating cell nuclear antigen (PCNA) index, which serves as a co-factor for DNA polymerase δ involved in both DNA synthesis and repair, was found to be reduced in colonic mucosal epithelium treated with Aceglatone. spandidos-publications.com Some sources also suggest that Aceglatone can induce or affect DNA damage and influence the cellular DNA damage response, implying a complex interaction with mechanisms maintaining genomic stability. epo.orgrice.edugoogle.comgoogleapis.com

Table 1: Key Cellular Effects of Aceglatone

Cellular Pathway/ProcessEffect of AceglatoneSupporting Research Findings
Cell ProliferationReducesInhibits cell proliferation in human colon cancer cells; inhibits increased proliferation of colonic epithelium cells. medchemexpress.eumedchemexpress.commedchemexpress.comspandidos-publications.com
DNA SynthesisInhibitsInhibits DNA synthesis in human colon cancer cells. medchemexpress.eumedchemexpress.commedchemexpress.comchemicalbook.comspandidos-publications.com
ApoptosisInducesInduces programmed cell death in human colon cancer cells; contributes to chemopreventive effects. medchemexpress.eumedchemexpress.commedchemexpress.comchemicalbook.comspandidos-publications.comgoogle.commedchemexpress.comgoogle.com
DNA Repair MechanismsInfluencesReduces PCNA index (involved in DNA synthesis and repair); can affect DNA damage and DNA damage response. spandidos-publications.comepo.orgrice.edugoogle.comgoogleapis.com

Preclinical Research Methodologies and Findings for Aceglatone

In Vitro Experimental Models for Aceglatone Studies

In vitro experimental models, including 2D and 3D cell culture systems, provide controlled environments to assess the direct effects of Aceglatone on cells.

Two-dimensional (2D) cell culture systems, where cells grow as a monolayer on a flat surface, have been a foundational tool in Aceglatone research due to their simplicity, low cost, and ease of maintenance nih.govbiocompare.com. Studies utilizing 2D cell cultures have demonstrated that Aceglatone can reduce cell proliferation, induce apoptosis, and inhibit DNA synthesis in human colon cancer cells medchemexpress.commedchemexpress.com.

While 2D cultures are valuable for initial screening and fundamental biological investigations, they possess limitations. They often fail to accurately mimic the natural three-dimensional architecture of tissues and tumors, leading to altered cell-cell and cell-extracellular matrix interactions nih.govbiocompare.comarchivesofmedicalscience.com. This can result in differences in cell morphology, polarity, and division methods compared to in vivo conditions nih.gov. Moreover, 2D systems typically involve monocultures, lacking the complex microenvironment and diverse cell types found within a tumor mass in vivo nih.gov.

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more closely replicate the physiological environment of living tissues, offering a more reliable platform for assessing drug efficacy and toxicity compared to traditional 2D cultures biocompare.comabcam.cominsphero.com. These models allow cells to grow into three-dimensional structures, maintaining cell-cell and cell-extracellular matrix interactions that are crucial for mimicking in vivo tissue architecture and function nih.govabcam.cominsphero.combmrat.orgresearchgate.netnih.govfrontiersin.org.

While specific detailed studies on the development and utilization of 3D cell culture models specifically for Aceglatone efficacy assessment are not extensively documented in the provided sources, the general advantages of 3D models are highly relevant to a compound like Aceglatone. 3D cultures can provide more predictive information on how a drug will behave in vivo, allow for more realistic cell proliferation rates, and enable the study of long-term drug effects insphero.comnih.gov. Given Aceglatone's established effects on cellular phenotypes in 2D models and its in vivo anticancer activity, further investigation using advanced 3D models could offer deeper insights into its mechanisms within a more physiologically relevant context.

In controlled in vitro environments, Aceglatone has been shown to exert significant effects on various cellular phenotypes. Specifically, it has been observed to reduce cell proliferation, induce apoptosis (programmed cell death), and inhibit DNA synthesis in human colon cancer cells medchemexpress.commedchemexpress.com. These findings highlight Aceglatone's direct impact on fundamental cellular processes critical for cancer cell growth and survival. The assessment of these cellular phenotypes provides a basis for understanding Aceglatone's anticancer potential at a molecular and cellular level.

In Vivo Animal Models in Aceglatone Investigation

In vivo animal models are indispensable for evaluating the efficacy of potential chemopreventive agents in a complex biological system that mimics human disease progression.

Rodent models, particularly those involving azoxymethane (B1215336) (AOM)-induced colon carcinogenesis, have been extensively used to investigate Aceglatone's efficacy in inhibiting cancer development spandidos-publications.comnih.govscielo.brmdpi.comnih.gov. AOM is a widely employed chemical carcinogen that induces colonic mucosal damage and neoplasia, including the formation of aberrant crypt foci (ACF), which are considered precursors to colon cancer mdpi.com.

Studies have demonstrated that Aceglatone (ACE) effectively inhibits both the initiation and post-initiation stages of AOM-induced colon carcinogenesis in rats spandidos-publications.commdpi.comnih.gov. When administered as a dietary supplement, Aceglatone significantly reduced the formation of ACF in AOM-treated rats spandidos-publications.comnih.gov. Furthermore, in a long-term 36-week colon tumorigenesis experiment, continuous post-initiation dietary treatment with Aceglatone at concentrations of 0.5% and 2% markedly reduced colonic tumor incidence by 70% and 80%, respectively spandidos-publications.comnih.gov. Beyond colon cancer, Aceglatone has also shown an inhibitory effect on carcinogen-induced mammary tumorigenesis in rats spandidos-publications.com.

Aceglatone's inhibitory activity against carcinogenesis is linked to its role as a β-glucuronidase inhibitor wikipedia.orgspandidos-publications.commdpi.commedchemexpress.commedchemexpress.com. By inhibiting this enzyme, Aceglatone helps prevent the hydrolysis of glucuronides, a process implicated in the induction of colon cancer medchemexpress.commedchemexpress.com.

Aberrant crypt foci (ACF) are recognized as putative pre-neoplastic lesions in the colon and serve as an important intermediate biomarker for predicting tumor incidence in rodent models of colon carcinogenesis spandidos-publications.commdpi.com. The inhibitory effect of Aceglatone on ACF formation has been a key finding in its preclinical evaluation.

In studies where Aceglatone was administered as a dietary supplement for five weeks during exposure to the carcinogen AOM, a significant reduction in the number of ACF per colon and aberrant crypts per colon was observed (p<0.01) spandidos-publications.comnih.gov. Specifically, dietary Aceglatone at 0.5% and 2% concentrations reduced ACF formation by 48.6% and 55.3%, respectively, compared to the control group treated with AOM alone spandidos-publications.comnih.gov. Moreover, Aceglatone effectively suppressed the formation of larger ACF (those with four or more crypts), which are considered more predictive of subsequent tumor development (p<0.05) spandidos-publications.comresearchgate.net.

This data strongly supports Aceglatone's chemopreventive potential by demonstrating its ability to inhibit the early stages of colorectal carcinogenesis.

Analysis of Aceglatone's Impact on Cellular Proliferation Markers (e.g., PCNA Index) in Animal Tissues

Research has demonstrated that Aceglatone influences cellular proliferation. In human colon cancer cells, Aceglatone has been shown to reduce cell proliferation, induce apoptosis, and inhibit DNA synthesis. uni.lumpg.defishersci.atwikipedia.org A study investigating the chemopreventive effects of Aceglatone (ACE) and D-glucurono-γ-lactone (GL) on colon carcinogenesis in rats revealed their ability to reduce the increased proliferation of colonic epithelium cells induced by azoxymethane (AOM) treatment. wikipedia.org This suggests a direct impact on the rate of cell division in animal tissues subjected to carcinogenic stimuli.

Investigations of Aceglatone in Organ-Specific Preclinical Models (e.g., Mammary Tumorigenesis)

Aceglatone has been investigated in organ-specific preclinical models, particularly in the context of colon and mammary tumorigenesis. It has been found to inhibit colon carcinogenesis and prevent the induction of colon cancer by interfering with the hydrolysis of glucuronides. uni.lumpg.defishersci.at

A significant study in rats demonstrated the inhibitory effects of Aceglatone on both the initiation and post-initiation phases of azoxymethane (AOM)-induced colon carcinogenesis. wikipedia.org In this preclinical model, dietary supplementation with Aceglatone led to a notable reduction in the formation of aberrant crypt foci (ACF), which are recognized as putative pre-neoplastic lesions of colon cancer. wikipedia.org The findings are summarized in the table below:

Table 1: Effect of Aceglatone on Azoxymethane-Induced Aberrant Crypt Foci (ACF) Formation in Male F344 Rats wikipedia.org

Aceglatone Dietary ConcentrationReduction in ACF Formation (%)
0.5%48.6
2%55.3

Beyond colon cancer, Aceglatone has also been shown to inhibit carcinogen-induced mammary tumorigenesis in rat models. wikipedia.org These findings collectively underscore Aceglatone's chemopreventive potential across different organ systems in preclinical settings.

Advanced Analytical Techniques for Aceglatone Research

The study of Aceglatone, from its characterization to the elucidation of its biological effects, relies on a suite of advanced analytical techniques.

Spectroscopic and Chromatographic Methods in Aceglatone Analysis

Spectroscopic and chromatographic methods are fundamental for the analysis and quality control of Aceglatone. High-Performance Liquid Chromatography (HPLC) is routinely employed for the determination and purity assessment of Aceglatone. nih.govfishersci.co.ukwikipedia.org For instance, the dissolution rate of Aceglatone tablets can be determined using HPLC with an ultraviolet absorption photometer set at a wavelength of 210 nm. nih.gov The chromatographic separation typically utilizes a stainless steel column packed with styrene-divinylbenzene copolymer cation exchange resin, with a mobile phase of water adjusted to pH 2.6 with phosphoric acid. nih.gov

Mass spectrometry (MS) serves as a critical technique for confirming the molecular weight and identifying fragment peaks of Aceglatone, ensuring its structural integrity and purity. nih.govuni.luctdbase.orgbiointerfaceresearch.comciteab.comwmcloud.orgchembase.cn Infrared (IR) spectroscopy is used for structural confirmation, by comparing the obtained spectrum with that of a reference standard. uni.luciteab.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR, is utilized for detailed structural elucidation and confirmation against reference standards. uni.luciteab.com

Cell-Based Assays for Quantifying Aceglatone's Biological Effects (e.g., PCNA Assay, Apoptosis Assays)

Cell-based assays are indispensable for quantifying the biological effects of Aceglatone at a cellular level. As noted, Aceglatone reduces cell proliferation, induces apoptosis, and inhibits DNA synthesis in human colon cancer cells. uni.lumpg.defishersci.atwikipedia.org

Apoptosis assays are crucial for evaluating programmed cell death induced by Aceglatone. These assays often involve identifying apoptotic nuclei through immunocytochemical (ICC) analysis for active caspase-3, a key enzyme in the apoptotic pathway, and counterstaining with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclei. guidetopharmacology.org Another common method for detecting apoptotic cells is by using Annexin V staining in conjunction with flow cytometric techniques. hkust.edu.hk The observation of DNA laddering is also a characteristic phenomenon that distinguishes apoptotic cell death from necrotic cell death. hkust.edu.hk

Immunoassays and Molecular Detection in Aceglatone Studies (e.g., ELISA, Flow Cytometry, Western Blotting)

Immunoassays and molecular detection techniques are widely applied in Aceglatone research to study its interactions with biological targets and its effects on cellular components. Western blotting is a standard technique used to resolve and detect specific proteins, allowing for the analysis of protein expression levels and modifications in response to Aceglatone treatment. fishersci.atguidetopharmacology.orgnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile immunoassay employed for detecting and quantifying various biological molecules, including proteins and antibodies, in studies related to Aceglatone's biological activity. wmcloud.orgnih.govuni.lunih.gov Flow cytometry is utilized for the multiparametric analysis of cells, including the identification of apoptotic cells through markers like Annexin V, and for assessing changes in cell populations. fishersci.athkust.edu.hknih.gov

Bioinformatic and Cheminformatic Approaches in Aceglatone Discovery (e.g., Machine Learning in Molecular Design)

Bioinformatic and cheminformatic approaches play a significant role in the broader context of drug discovery and understanding chemical compounds like Aceglatone. Aceglatone is present in cheminformatics databases, indicating its inclusion in chemical information systems used for data analysis and compound management. unesp.brwikipedia.orgnih.gov Similarly, bioinformatics tools are relevant for analyzing biological data associated with Aceglatone's effects, such as gene expression changes or protein interactions. wikipedia.orgnih.gov

While specific instances of machine learning directly leading to the discovery of Aceglatone are not detailed, the compound's PubChem CID is referenced in the context of de novo drug design using machine learning-based equivariant diffusion models for anti-COVID drugs. This implies that Aceglatone, as a known bioactive compound, could be part of datasets utilized in such computational models or considered in broader molecular design and drug repurposing efforts. These advanced computational techniques contribute to understanding the properties and potential applications of compounds like Aceglatone within a larger chemical and biological space.

Structure Activity Relationship Sar and Synthetic Research of Aceglatone and Analogs

Elucidating Aceglatone's Structural Determinants of Biological Activity

The biological activity of Aceglatone is closely linked to its chemical structure, particularly its ability to inhibit β-glucuronidase. Aceglatone is chemically known as 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone wikipedia.orgwikipedia.org. Its mechanism of action as a β-glucuronidase inhibitor is central to its chemopreventive effects, as elevated β-glucuronidase activity is associated with an increased risk for hormone-dependent cancers like breast, prostate, and colon cancers uni.lu. By inhibiting this enzyme, Aceglatone may suppress the development of such cancers uni.lu.

Quantitative Structure-Activity Relationships (QSAR) in Aceglatone Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between a molecule's chemical structure and its biological activity, allowing for the prediction of activity based on structural features americanelements.comuni.lumassbank.eu. While QSAR is a powerful tool widely employed in drug discovery to guide the synthesis and characterization of new compounds, specific detailed QSAR analyses focusing directly on Aceglatone and its direct analogs to elucidate precise structural determinants for its β-glucuronidase inhibitory activity are not extensively detailed in the provided literature. Generally, QSAR models compare properties such as charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume to predict binding affinities americanelements.com. For β-glucuronidase inhibitors, structural features that allow for effective binding to the enzyme's catalytic site are paramount. For instance, studies on other β-glucuronidase inhibitors, such as pyrazolo[4,3-c]quinoline derivatives, have established SARs relating variations in aniline (B41778) and quinolone moieties to inhibitory potency.

Synthetic Pathways and Derivatization of Aceglatone

The synthesis of Aceglatone and its derivatives involves specific chemical transformations to achieve its unique dilactone structure and functional groups.

Chemical Synthesis of Aceglatone and its Precursors (e.g., D-glucurono-γ-lactone)

Aceglatone is chemically defined as 2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone wikipedia.orgwikipedia.org. This nomenclature suggests that Aceglatone is a diacetylated derivative of a D-glucaro-dilactone. D-glucaro-1,4-lactone is an active metabolite of D-glucaric acid, which is a non-toxic natural compound found in many fruits and vegetables wikipedia.org. D-glucurono-γ-lactone (GL) is identified as a natural precursor to D-glucaro-1,4-lactone wikipedia.org. D-glucurono-γ-lactone itself is a normal human metabolite derived from glucose.

The synthesis of Aceglatone would typically involve the formation of the D-glucaro-1,4:6,3-dilactone scaffold, followed by the acetylation of the hydroxyl groups at positions 2 and 5. While a detailed synthetic route for Aceglatone itself is not provided in the search results, the structure implies a process involving the lactonization of D-glucaric acid (or a derivative) to form the dilactone, followed by esterification with acetic anhydride (B1165640) or acetyl chloride to introduce the acetyl groups. For precursors, D-glucurono-γ-lactone can be obtained from D-glucose through oxidation and lactonization. A patent discusses a preparation method for D-gluconic acid-γ-lactone using glucolactone as a starting material, involving reaction with a silane (B1218182) reagent under alkaline conditions to obtain a high-purity solid intermediate, followed by deprotection under acidic or fluoride (B91410) conditions. This indicates general strategies for lactone synthesis.

Asymmetric Synthesis Approaches for Chiral Aceglatone Derivatives

Many biologically active compounds, including pharmaceuticals, contain chiral centers, and the enantiomeric purity of a drug can significantly impact its therapeutic efficacy and safety. Asymmetric synthesis is a critical methodology for producing enantiomerically pure compounds. It involves converting an achiral unit into a chiral unit in a manner that produces unequal amounts of stereoisomers. Common approaches include metal-catalyzed asymmetric synthesis, biocatalysis, and the use of chiral auxiliaries.

While the importance of asymmetric synthesis for chiral compounds is well-established, specific asymmetric synthesis approaches for chiral Aceglatone derivatives are not explicitly detailed in the provided search results. Aceglatone itself possesses multiple chiral centers due to its carbohydrate-derived structure. Developing chiral derivatives would involve stereoselective reactions to control the configuration at newly introduced or modified chiral centers, potentially aiming for improved selectivity or potency of β-glucuronidase inhibition.

Development of Novel Aceglatone Analogs for Enhanced Biological Efficacy

The development of novel Aceglatone analogs is driven by the desire to enhance its biological efficacy, particularly its chemopreventive and anti-tumor properties. Aceglatone's primary mechanism involves the inhibition of β-glucuronidase, which is crucial in preventing colon carcinogenesis wikipedia.orgwikipedia.orguni.lu. Studies have shown that Aceglatone inhibits both the initiation and post-initiation stages of azoxymethane (B1215336) (AOM)-induced colon carcinogenesis in rats, significantly reducing aberrant crypt foci (ACF) formation and tumor incidence wikipedia.org.

Comparative studies on Aceglatone and its natural precursor, D-glucurono-γ-lactone (GL), highlight the potential for enhanced efficacy through structural modification. For instance, in AOM-induced colon carcinogenesis models, Aceglatone consistently reduced colonic tumor incidence by 70-80% at 0.5% and 2% dietary concentrations during the post-initiation phase. In contrast, GL was effective to a similar extent (70% inhibition) only at a higher concentration (2%) and affected only the post-initiation stages, showing no significant effect on tumor incidence during the initiation phase wikipedia.org.

This difference in activity suggests that the diacetylated dilactone structure of Aceglatone confers superior or broader chemopreventive effects compared to the monolactone GL. Future analog development could focus on:

Optimizing β-glucuronidase inhibition : Designing analogs with improved binding affinity or selectivity for the enzyme.

Modulating pharmacokinetic properties : Enhancing absorption, distribution, metabolism, and excretion (ADME) profiles to improve bioavailability or target tissue accumulation.

Exploring different prodrug strategies : Creating new derivatives that release the active β-glucuronidase inhibitor more effectively or at specific sites.

Investigating synergistic effects : Combining structural features from Aceglatone with other known chemopreventive agents.

The table below summarizes the comparative effects of Aceglatone and D-glucurono-γ-lactone on AOM-induced colon carcinogenesis in rats, illustrating the impact of structural differences on biological efficacy.

CompoundDietary Concentration (%)Inhibition of Aberrant Crypt Foci (ACF) Formation (Initiation Phase)Reduction in Colonic Tumor Incidence (Post-Initiation Phase)
Aceglatone (ACE)0.548.6% reduction wikipedia.org70% reduction wikipedia.org
Aceglatone (ACE)255.3% reduction wikipedia.org80% reduction wikipedia.org
D-glucurono-γ-lactone (GL)0.5No significant effect wikipedia.orgNo inhibitory effect wikipedia.org
D-glucurono-γ-lactone (GL)2No significant effect wikipedia.org70% inhibition wikipedia.org

Theoretical Frameworks of Aceglatone S Biological Interactions

Enzymatic Interaction Theories Related to Aceglatone (e.g., Beta-Glucuronidase Inhibition Kinetics)

Aceglatone, also known by its chemical name 2,5-Di-O-acetyl-D-glucosaccharo-1,4:6,3-dilactone, is recognized primarily for its interaction with a specific enzyme crucial to various physiological and pathological processes. wikipedia.org The central theory of its enzymatic interaction is its role as a potent inhibitor of β-glucuronidase (beta-glucuronidase). wikipedia.org This enzyme is a lysosomal hydrolase that catalyzes the breakdown of complex carbohydrates. nih.gov In humans and other mammals, β-glucuronidase is involved in the hydrolysis of glucuronides, which are substances conjugated with glucuronic acid to increase their water solubility and facilitate their excretion. nih.govmicroba.com

The inhibition of β-glucuronidase is a significant therapeutic strategy in several contexts. nih.gov For instance, high activity of this enzyme in the gut microbiota can reverse the detoxification of certain drugs and carcinogens by cleaving the glucuronide conjugate, leading to the release of the active, and potentially toxic, compound in the gastrointestinal tract. nih.govresearchgate.net This mechanism is notoriously associated with the severe diarrhea caused by the chemotherapeutic drug irinotecan. nih.govresearchgate.net Therefore, inhibitors of bacterial β-glucuronidase are sought after to alleviate such drug-induced toxicities. nih.govnih.gov

The potency and mechanism of an enzyme inhibitor like Aceglatone are characterized by specific kinetic parameters. While detailed kinetic studies for Aceglatone are not widely published in recent literature, the theoretical framework for its evaluation would involve determining key values such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, serving as a common measure of inhibitor potency. aatbio.com The Ki is the dissociation constant for the binding of the inhibitor to the enzyme and provides a more absolute measure of binding affinity. aatbio.comresearchgate.net Understanding these parameters is essential for quantifying the inhibitory potential of a compound.

Table 1: Key Parameters in Enzyme Inhibition Kinetics
ParameterDefinitionSignificance
IC50 (Half-Maximal Inhibitory Concentration) The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.Provides a functional measure of an inhibitor's potency; a lower IC50 value indicates a more potent inhibitor. It is dependent on experimental conditions. aatbio.com
Ki (Inhibition Constant) The dissociation constant for the inhibitor-enzyme complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme.An absolute measure of inhibitor affinity that is independent of enzyme concentration, allowing for direct comparison of the potency of different inhibitors. aatbio.com
Mechanism of Inhibition Describes how the inhibitor binds to the enzyme. Common types include competitive, non-competitive, and uncompetitive inhibition.Elucidates the molecular interaction between the inhibitor and the enzyme (e.g., whether it binds to the active site or an allosteric site), which is crucial for rational drug design.

Cellular Response Theories to Aceglatone Exposure (e.g., Apoptotic Triggers, Cell Cycle Arrest Mechanisms)

As an antineoplastic agent, Aceglatone is theorized to exert its anticancer effects by modulating fundamental cellular processes that control cell proliferation and survival. wikipedia.org The two primary theoretical mechanisms are the induction of apoptosis (programmed cell death) and the instigation of cell cycle arrest. nih.govfrontiersin.org These processes are common endpoints for many chemotherapeutic drugs aimed at eliminating malignant cells. nih.gov

Apoptotic Triggers: Apoptosis is a highly regulated process for eliminating damaged or unwanted cells without inducing inflammation. teachmeanatomy.infoyoutube.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. teachmeanatomy.infonih.gov The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by a cytotoxic drug. teachmeanatomy.info This leads to changes in the mitochondrial membrane, regulated by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). nih.gov The subsequent release of cytochrome c from the mitochondria initiates a cascade of enzyme activations, primarily involving caspases (e.g., initiator caspase-9 and executioner caspase-3), which dismantle the cell, leading to its death. mdpi.com A compound like Aceglatone could theoretically trigger this pathway by inducing cellular stress sufficient to overcome the apoptotic threshold in cancer cells.

Cell Cycle Arrest Mechanisms: The cell cycle is a series of events that leads to cell division and replication. It is tightly controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. frontiersin.org Antineoplastic agents often exploit these checkpoints to halt the proliferation of rapidly dividing cancer cells. wikipedia.org Arrest can occur at various phases, most commonly at the G1/S or G2/M transitions. frontiersin.orgmdpi.com This arrest prevents the cell from entering the DNA synthesis (S) phase or mitosis (M) phase with damaged DNA. The process is governed by the interplay of proteins called cyclins and cyclin-dependent kinases (CDKs). mdpi.com For example, G2/M arrest can be initiated by the inhibition of the Cyclin B1/CDK1 complex, preventing the cell from entering mitosis. mdpi.com By causing cellular damage or stress, Aceglatone could activate these checkpoint pathways, leading to a halt in proliferation and potentially channeling the cell towards apoptosis if the damage is irreparable. frontiersin.org

Table 2: Key Molecular Mediators of Apoptosis and Cell Cycle Arrest
ProcessKey MediatorTheoretical Role in Anti-Cancer Therapy
Apoptosis Bcl-2 Family (e.g., Bax, Bcl-2)Regulate mitochondrial membrane permeability. A shift in the Bax/Bcl-2 ratio in favor of Bax promotes apoptosis. nih.gov
Caspase-9An initiator caspase in the intrinsic pathway, activated by the release of cytochrome c. mdpi.com
Caspase-3An executioner caspase, activated by initiator caspases. It cleaves key cellular proteins, leading to cell death. mdpi.com
PARP (Poly ADP-ribose polymerase)An enzyme involved in DNA repair. Its cleavage by caspase-3 is a hallmark of apoptosis. nih.gov
Cell Cycle Arrest Cyclin/CDK Complexes (e.g., Cyclin B1/CDK1)Drive progression through the cell cycle. Inhibition of these complexes leads to cell cycle arrest at specific checkpoints (e.g., G2/M). mdpi.com
p53A tumor suppressor protein that acts as a major cell cycle checkpoint regulator, capable of inducing arrest or apoptosis in response to DNA damage. nih.gov

Theoretical Models of Aceglatone's Systemic Biological Effects

The pharmacological classification of a compound provides a framework for understanding its therapeutic use and mechanism of action. Aceglatone is categorized based on its biological activity and therapeutic application. Its primary classifications are as an antineoplastic agent and an enzyme inhibitor. wikipedia.orgfda.gov

Antineoplastic Agent: This classification indicates that Aceglatone is used in the treatment of cancer. wikipedia.org Drugs in this category act to prevent, inhibit, or halt the development of a neoplasm (a tumor) by interfering with the growth and proliferation of malignant cells.

Enzyme Inhibitor: This is a mechanistic classification that describes how the drug achieves its effect. Aceglatone specifically functions by inhibiting the activity of an enzyme. fda.gov

Glucuronidase Inhibitor: This is a more precise subclass of enzyme inhibitor, identifying β-glucuronidase as the specific target of Aceglatone. fda.gov This targeted action is the basis for its biological effects and therapeutic potential.

Table 3: Pharmacological Classification of Aceglatone
ClassificationBasis for ClassificationTherapeutic Implication
Antineoplastic Agent Demonstrated activity against cancer cells. wikipedia.orgUsed in oncology to treat malignant tumors.
Enzyme Inhibitor Mechanism of action involves blocking the function of an enzyme. fda.govThe therapeutic effect is achieved by modulating a specific biochemical pathway.
Glucuronidase Inhibitor Specifically targets and inhibits the β-glucuronidase enzyme. fda.govPotential applications in mitigating drug toxicity and treating conditions associated with high β-glucuronidase activity. nih.gov

The human gut microbiome harbors a vast array of bacteria that produce a diverse repertoire of enzymes, including β-glucuronidase. nih.gov These microbial enzymes play a profound role in the metabolism of both endogenous compounds (like estrogens and bilirubin) and xenobiotics (like drugs). frontiersin.org The activity of microbial β-glucuronidase can significantly impact the host by reactivating glucuronidated compounds within the gut, a process that can alter drug efficacy and toxicity. nih.govresearchgate.net

Given that Aceglatone is a potent β-glucuronidase inhibitor, a key theoretical framework posits that it interacts significantly with the gut microbiome. wikipedia.org By inhibiting bacterial β-glucuronidase, Aceglatone could theoretically prevent the reactivation of excreted drug metabolites, potentially reducing localized toxicity in the gastrointestinal tract. nih.gov

Predictive models could be employed to understand the complex downstream effects of this inhibition. For example, genome-scale metabolic models (GSMMs) of key gut bacteria could simulate how the inhibition of a single enzyme alters the metabolic flux of the entire organism and the microbial community. Such models could predict:

Changes in nutrient competition and cross-feeding relationships between different bacterial species.

Alterations in the production of microbial metabolites that influence host health.

The impact on the enterohepatic circulation of drugs and endogenous molecules, thereby predicting changes in systemic drug exposure and hormonal balance. nih.gov

These computational models offer a powerful, non-invasive way to generate hypotheses about how a targeted agent like Aceglatone might reshape the functional output of the gut microbiome.

To fully comprehend the systemic effects of a drug like Aceglatone, a holistic approach that integrates multiple layers of biological information is necessary. Multi-omics is a field of study that combines data from various "omic" sources, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of a biological system's response to a perturbation. astrazeneca.comfrontiersin.org For an antineoplastic drug, this approach can reveal novel mechanisms of action, identify biomarkers for patient response, and uncover potential resistance pathways. nih.govisef.net

A theoretical multi-omics investigation of Aceglatone would involve treating cancer cells with the compound and subsequently analyzing the changes across different molecular levels:

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated in response to the drug, providing clues about the cellular pathways being activated or suppressed (e.g., stress response, apoptosis, cell cycle regulation).

Proteomics (Mass Spectrometry): Would quantify changes in the abundance of thousands of proteins, confirming that the genetic changes observed in the transcriptome are translated into functional effects. This could directly measure levels of key apoptotic and cell cycle proteins.

Metabolomics (Mass Spectrometry/NMR): Would measure changes in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides). This could reveal how Aceglatone alters cellular metabolism to impede cancer cell growth.

Integrating these datasets could build a comprehensive model of Aceglatone's biological footprint, connecting its primary enzymatic inhibition to the downstream cascade of events leading to cancer cell death. nih.gov This systems-level view is critical for moving beyond a single target and understanding the full scope of a drug's impact.

Table 4: Theoretical Application of Multi-Omics to Aceglatone Research
Omics LayerTechnologyPotential Insights for Aceglatone
Transcriptomics RNA-SequencingIdentify gene expression signatures associated with Aceglatone sensitivity; uncover affected signaling pathways.
Proteomics Mass SpectrometryQuantify changes in the expression of proteins involved in apoptosis, cell cycle control, and drug metabolism.
Metabolomics Mass Spectrometry, NMRProfile metabolic shifts induced by Aceglatone, identifying vulnerabilities in cancer cell energy production or biosynthesis.
Integrated Analysis Computational BiologyConstruct a network model of Aceglatone's mechanism of action, linking enzyme inhibition to changes in gene expression, protein function, and metabolic state. frontiersin.org

Future Directions and Emerging Research Avenues for Aceglatone

Unexplored Mechanisms and Pathways of Aceglatone Action

Understanding the complete spectrum of mechanisms and pathways through which a compound exerts its biological effects is fundamental for optimizing its therapeutic application and identifying new indications. While Aceglatone is known to inhibit the enzyme β-glucuronidase, the full extent of its molecular interactions and the downstream signaling cascades it influences remain areas for potential further investigation. wikipedia.org Future research could delve into less-explored cellular processes, such as its potential impact on cellular defense mechanisms or other yet-to-be-identified costimulatory pathways, to uncover novel therapeutic avenues. mdpi.comcenmed.comnih.gov However, specific detailed research findings or data tables pertaining to unexplored mechanisms and pathways of Aceglatone action were not identified in the current search.

Identification of Novel Molecular Targets and Biomarkers for Aceglatone Response

The identification of novel molecular targets and biomarkers is crucial for advancing personalized medicine and improving treatment outcomes. Molecular targets are specific molecules, often proteins, that a drug interacts with to produce its therapeutic effect. Biomarkers, on the other hand, are measurable indicators that can predict disease progression, drug response, or recurrence. In oncology, for instance, efforts are continuously made to discover novel biomarkers and molecular targets in various cancers through techniques like mutational analysis, genomics, proteomics, and metabolomics. While these advancements are significant in drug discovery, specific detailed research findings or data tables identifying novel molecular targets or biomarkers for Aceglatone response were not identified in the current search.

Translational Research Paradigms and Preclinical Model Refinements for Aceglatone

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application, often involving the refinement of preclinical models to better predict human outcomes. Animal models play a significant role in preclinical psychopharmacology and other fields to study mechanisms and potential treatments, and continuous efforts are made to improve their translational relevance and interpretation. Advancements in this area include the development of sophisticated in vitro systems, advanced in silico modeling, and robust validation efforts to reduce and replace animal testing, ensuring drug development is more ethical, efficient, and predictive of human outcomes. Despite the general importance of these refinements, specific detailed research findings or data tables on translational research paradigms or preclinical model refinements specifically for Aceglatone were not identified in the current search.

Synergistic Interactions of Aceglatone with Investigational Agents

Investigating synergistic interactions between drugs is a critical area of research, particularly in complex diseases like cancer, where combination therapies are often employed to achieve enhanced efficacy and overcome drug resistance. Synergy occurs when the combined effect of two or more agents is greater than the expected additive effect of the individual agents, potentially allowing for lower doses and reduced adverse effects. Research in this domain often involves screening combinations of existing drugs with investigational agents to identify highly synergistic effects. However, specific detailed research findings or data tables demonstrating synergistic interactions of Aceglatone with investigational agents were not identified in the current search.

Methodological Advancements in Aceglatone Research (e.g., AI/ML in drug discovery, advanced preclinical models)

The landscape of drug discovery is being transformed by methodological advancements, particularly the integration of artificial intelligence (AI) and machine learning (ML). wikipedia.org AI/ML technologies revolutionize various stages of drug development, from target identification and compound screening to molecular design and clinical trial optimization. These technologies can analyze vast datasets, predict binding affinities, and accelerate biomarker discovery, thereby reducing development timelines and improving efficacy. wikipedia.org Advanced preclinical models, including organ-on-chip systems and multi-organ chip systems, also contribute to more predictive and ethical research. While these methodological advancements hold immense promise for drug discovery, specific detailed research findings or data tables illustrating the application of AI/ML or advanced preclinical models specifically in Aceglatone research were not identified in the current search.

Q & A

Q. How should researchers design studies to evaluate Aceglatone in combination with standard chemotherapies?

  • Methodological Answer : Apply factorial experimental designs to test synergy (e.g., Aceglatone + 5-FU). Use Chou-Talalay combination indices to quantify interactions. Monitor overlapping toxicities (e.g., myelosuppression) via complete blood counts and organ histopathology .

Resource Guidance

  • Key Databases : PubMed, Google Scholar (use terms: "Aceglatone β-glucuronidase," "chemoprevention AOM model"). Refine with advanced operators (e.g., "Aceglatone AND colorectal cancer") .
  • Critical Citations : National Cancer Institute’s mechanism overview , preclinical colon cancer studies , and β-glucuronidase structural analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.